6-amino-5-propyl-2-sulfanylidene-3H-pyrimidine-4-carboxylic acid
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Overview
Description
6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of thioxopyrimidines. These compounds are characterized by the presence of a sulfur atom at the 2-position of the pyrimidine ring. The compound has garnered interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of thiourea with β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thioxopyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It is used in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles: These compounds share a similar thioxopyrimidine core but differ in the substituents attached to the ring.
2-Thioxopyrimidines: These compounds have a sulfur atom at the 2-position and exhibit similar biological activities.
Uniqueness
6-Amino-5-propyl-2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the propyl group and the carboxylic acid moiety can affect its solubility, stability, and interaction with biological targets .
Properties
CAS No. |
13164-79-9 |
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Molecular Formula |
C8H11N3O2S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
4-amino-5-propyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2S/c1-2-3-4-5(7(12)13)10-8(14)11-6(4)9/h2-3H2,1H3,(H,12,13)(H3,9,10,11,14) |
InChI Key |
BXDQGMQFXSGRRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC(=S)N=C1N)C(=O)O |
Origin of Product |
United States |
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